3-Chloro-4-(2,2,2-trifluoroethoxy)aniline
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Overview
Description
3-Chloro-4-(2,2,2-trifluoroethoxy)aniline is a chemical compound with the molecular formula C8H7ClF3NO and a molecular weight of 225.6 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene.Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClF3NO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4,13H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 50-52 degrees Celsius .Scientific Research Applications
Materials Science and Nonlinear Optical Materials
Research by Revathi et al. (2017) explores the vibrational analysis of molecules similar to 3-Chloro-4-(2,2,2-trifluoroethoxy)aniline, focusing on their potential applications in nonlinear optical (NLO) materials. The study employs Fourier Transform-Infrared and Fourier Transform-Raman techniques to understand the structural effects of electron-donating and withdrawing groups on aniline derivatives. Theoretical computations further elucidate hyperconjugation interactions, the HOMO-LUMO energy gap, molecular electrostatic potential surfaces, and thermodynamic functions, providing insights into their utility in NLO applications (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Synthetic Chemistry and Environmental Considerations
Wen Zi-qiang (2007) detailed a synthesis approach for 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, highlighting a process that emphasizes high yield, quality, and minimal environmental impact. The method involves high-pressure hydrolysis and reduction of 3,4-dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether. This synthesis route showcases the compound's potential in creating more sustainable chemical processes with a 72% overall yield and provides a foundation for further research into environmentally friendly synthetic methodologies (Wen Zi-qiang, 2007).
Spectroscopy and Molecular Analysis
Arivazhagan et al. (2012) conducted a comprehensive study on 4-chloro-2-(trifluoromethyl) aniline, a molecule structurally related to this compound, using density functional theory (DFT) calculations. Their research focused on vibrational spectroscopic analysis, revealing insights into the molecular structure, vibrational wavenumbers, and the potential for NLO behavior through hyperpolarizability and HOMO-LUMO energy gap calculations. This work underscores the importance of theoretical and computational analyses in understanding the properties of complex molecules for advanced materials science applications (Arivazhagan, Subhasini, & Austine, 2012).
Safety and Hazards
The compound is classified as dangerous according to GHS05 and GHS07 . It has hazard statements H302, H312, H315, H318, H332, and H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
3-chloro-4-(2,2,2-trifluoroethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSUFBIBUWJAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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